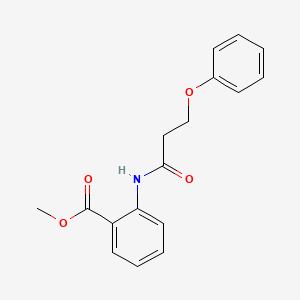![molecular formula C16H12N4O B5573918 4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5573918.png)
4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer activity .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . For example, the synthesis of 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a] quinoxaline-1-amine (6c) yielded 80%, with a melting point of 210–212°C .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by different spectral data and elemental analyses . For instance, the IR spectrum of one of the compounds showed a peak at 3514 cm^-1, which corresponds to the NH_2 group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reaction with triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined from their spectral data. For example, the IR spectrum can provide information about the functional groups present in the compound .科学的研究の応用
Antidepressant and Adenosine Receptor Antagonism
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, a class to which 4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline belongs, have been explored for their potential as rapid-onset antidepressants. Studies reveal their ability to reduce immobility in behavioral despair models in rats, suggesting potential therapeutic benefits as novel antidepressants. Additionally, these compounds have shown significant binding to adenosine A1 and A2 receptors, with some exhibiting selective antagonism. This dual action hints at a unique mechanism of action, combining antidepressant properties with adenosine receptor antagonism, offering a novel approach to depression treatment and possibly other CNS disorders (Sarges et al., 1990).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to this compound, have been synthesized and shown promising anticancer activity. Structural variations in this series have met essential requirements for anticancer efficacy, with certain derivatives demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential for the development of new anticancer therapeutics based on the quinoxaline core structure (B. N. Reddy et al., 2015).
Antimicrobial and Antitubercular Properties
Quinoxaline derivatives have also been evaluated for their antimicrobial and antitubercular activities. Compounds incorporating the 1,2,4-triazolo[4,3-a]quinoxaline scaffold have shown effectiveness against various pathogenic bacteria and fungi, including strains resistant to standard antibiotics. This antimicrobial activity extends to the field of tuberculosis treatment, where novel triazoloquinoxalines have demonstrated significant antitubercular effects, highlighting their potential as leads for developing new antimicrobial agents (K. Sekhar et al., 2011; M. Badran et al., 2003).
Antiviral and Antifungal Effects
Further research into [1,2,4]triazolo[4,3-a]quinoxaline derivatives has uncovered their potential antiviral and antifungal properties. Novel compounds synthesized within this class have undergone screening for antiviral activities, with some showing promise against specific viral strains. Additionally, their antifungal capabilities have been demonstrated in vitro, suggesting a broad spectrum of antimicrobial activity that could lead to new treatments for viral and fungal infections (Morkos A. Henen et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
4-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-6-8-12(9-7-11)21-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQNVSQNRBCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5573837.png)
![N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5573847.png)
![2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole](/img/structure/B5573850.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5573858.png)
![2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5573865.png)
![4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5573868.png)
![2-{[(2,4-difluorobenzyl)oxy]carbonyl}benzoic acid](/img/structure/B5573869.png)
![(1S*,5R*)-3-[(1-isopropyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573895.png)
![6-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5573910.png)
![4-[4-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5573923.png)
![6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5573934.png)

![2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5573946.png)
![5-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-thiophenecarboxamide hydrochloride](/img/structure/B5573957.png)
